molecular formula C18H23N5O4 B14519235 7-(3-((2-Hydroxy-2-(m-hydroxyphenyl)ethyl)amino)propyl)theophylline CAS No. 62401-82-5

7-(3-((2-Hydroxy-2-(m-hydroxyphenyl)ethyl)amino)propyl)theophylline

Cat. No.: B14519235
CAS No.: 62401-82-5
M. Wt: 373.4 g/mol
InChI Key: IQRQKFDUVCGULT-UHFFFAOYSA-N
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Description

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a purine base with a hydroxyphenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is to start with the purine base, which is then modified through a series of reactions to introduce the hydroxyphenylethylamine group. Key steps may include:

    Alkylation: Introduction of the propyl group to the purine base.

    Amination: Addition of the amino group to the propyl chain.

    Hydroxylation: Introduction of hydroxy groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

62401-82-5

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

7-[3-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)8-4-7-19-10-14(25)12-5-3-6-13(24)9-12/h3,5-6,9,11,14,19,24-25H,4,7-8,10H2,1-2H3

InChI Key

IQRQKFDUVCGULT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC=C3)O)O

Origin of Product

United States

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